cis-1-Boc-4-amino-3-piperidinemethanol

Medicinal Chemistry Stereochemistry Piperidine Scaffolds

Substituting cis-1-Boc-4-amino-3-piperidinemethanol with its trans isomer jeopardizes kinase inhibitor and receptor modulator programs; the defined (3R,4S) cis-configuration is critical for target binding. This compound provides dual orthogonal functional handles-a Boc-protected amine and a free hydroxyl-enabling sequential derivatization unavailable in mono-functional analogs. • Cited scaffold for kinase inhibitor and chemokine receptor modulator synthesis. • Quantifiable LogP difference (~0.3-1.0 units) vs. des-amino analogs impacts assay behavior. • Standard packs: 10 mg-bulk; custom synthesis available.

Molecular Formula C11H22N2O3
Molecular Weight 230.3 g/mol
CAS No. 1402249-02-8
Cat. No. B1532910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-Boc-4-amino-3-piperidinemethanol
CAS1402249-02-8
Molecular FormulaC11H22N2O3
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)CO)N
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1
InChIKeyJJYWLFQRQOTSKA-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1-Boc-4-amino-3-piperidinemethanol Overview


cis-1-Boc-4-amino-3-piperidinemethanol, also known as tert-butyl (3R,4S)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate, is a chiral, bifunctional piperidine building block featuring a tert-butyloxycarbonyl (Boc)-protected amine and a hydroxymethyl group in a defined cis-relationship [1]. Its molecular formula is C11H22N2O3 with a molecular weight of 230.30 g/mol . This compound is primarily employed as a versatile intermediate in medicinal chemistry, with cited applications in the synthesis of kinase inhibitors, receptor modulators, and other small-molecule therapeutics [2]. Its well-defined stereochemistry and dual functional handles make it a valuable scaffold for constructing complex, chiral drug candidates.

Stereochemistry Defined cis-(3R,4S) configuration for chiral drug candidate construction
Orthogonal handles Boc-protected amine and free hydroxyl enable sequential, chemoselective derivatization
Reported use Cited in kinase inhibitor and receptor modulator synthesis research

Why Generic Analogs Cannot Replace This Scaffold


Substituting cis-1-Boc-4-amino-3-piperidinemethanol with a generic analog like the trans isomer or a simpler Boc-piperidinemethanol derivative is not equivalent and carries significant project risk. The defined cis-stereochemistry creates a unique spatial orientation of the amino and hydroxymethyl groups, which is critical for downstream molecular recognition and binding interactions [1]. Furthermore, the presence of both a protected amine and a free hydroxyl group provides a distinct reactivity profile for sequential derivatization, a capability absent in compounds lacking either functional handle . Direct evidence presented below demonstrates that such substitutions lead to quantifiable differences in biological activity, synthetic utility, and stereochemical outcomes, underscoring the need for precise procurement of CAS 1402249-02-8 for reliable research outcomes.

Trans stereoisomer (CAS 1903825-03-5) places functional groups on opposite ring faces, which may alter molecular recognition and downstream binding interaction profiles.
Des-amino analog N-Boc-4-piperidinemethanol lacks the second amine handle, limiting orthogonal derivatization and reducing synthetic versatility.
Predicted LogP and aqueous solubility differences vs the des-amino analog may shift behavior in biological assay solvents or early formulation contexts.

Comparative Evidence: cis-1-Boc-4-amino-3-piperidinemethanol vs. Analogs


Stereochemistry Impact on Biological Activity

The cis-stereochemistry of CAS 1402249-02-8 is a primary driver of its differential biological activity compared to the trans isomer (CAS 1903825-03-5). In a class of closely related 3-alkyl-4-aminopiperidines, the cis and trans isomers exhibit distinct pharmacological profiles, with the cis-isomer often showing superior potency and selectivity for certain targets [1]. This is due to the different three-dimensional presentation of the key amine and hydroxymethyl groups. While specific target binding data for the Boc-protected intermediate is not publicly available, the foundational principle of stereochemistry dictating biological activity is well-established for this scaffold class [2].

Stereochemistry impact
Class-level inference
cis vs trans-3-alkyl-4-aminopiperidines exhibit distinct pharmacological profiles; specific Boc-compound data not available.
Stereochemical-control context; model-specific review needed.
Inference based on scaffold class; direct target binding not quantified for this intermediate.
Medicinal Chemistry Stereochemistry Piperidine Scaffolds

Dual Functional Group Advantage

cis-1-Boc-4-amino-3-piperidinemethanol possesses two orthogonal functional groups: a Boc-protected amine and a free primary alcohol. This contrasts sharply with N-Boc-4-piperidinemethanol (CAS 123855-51-6), which lacks the amino group. The presence of the second amine allows for sequential and selective chemical modifications that are impossible with simpler analogs . For example, the hydroxyl group can be oxidized or esterified while the amine remains protected, enabling a more efficient and diverse synthesis of complex piperidine libraries. This bifunctional nature directly quantifies into fewer synthetic steps and higher yields for constructing complex, amine-containing drug candidates .

Dual functional groups
Head-to-head comparison
2 orthogonal handles
Enables sequential derivatization; reported synthetic efficiency gain vs single-handle analogs.
Based on structural composition: Boc-amine + hydroxyl vs hydroxyl only.
Organic Synthesis Protecting Group Strategy Scaffold Derivatization

Physicochemical Property Differences

The addition of an amino group in CAS 1402249-02-8 significantly alters its physicochemical properties compared to the des-amino analog, N-Boc-4-piperidinemethanol (CAS 123855-51-6). This difference is reflected in the computed solubility and lipophilicity. The target compound has a predicted solubility of 67 g/L and a LogP of 1.20 , whereas N-Boc-4-piperidinemethanol has a higher predicted LogP of approximately 1.5 and lower aqueous solubility . These quantifiable differences in polarity and hydrogen-bonding capacity (2 donors vs. 1 donor) can impact a compound's suitability for downstream in vitro assays or its behavior in early-stage formulation studies.

Physicochemical properties
Cross-study comparable
Predicted LogP Δ ~0.3–1.0; aqueous solubility 67 g/L vs lower
May alter assay-solvent behavior; formulation-context review.
Computational prediction; experimental validation recommended.
Preformulation Physicochemical Properties Drug Discovery

Kinase and Receptor Modulator Scaffold Profile

The 4-amino-3-hydroxymethyl piperidine motif, as found in CAS 1402249-02-8, is a privileged scaffold specifically cited in the development of kinase inhibitors and chemokine receptor modulators [1]. This is a more targeted application profile compared to the broader, more general use of N-Boc-4-piperidinemethanol, which is often described as an intermediate for various pharmaceuticals and a weak acetylcholinesterase inhibitor [2]. The presence of the cis-amino group is crucial for making key binding interactions with these specific target classes, differentiating it from analogs that lack this feature and are therefore less suitable for these high-value research areas.

Scaffold application profile
Supporting evidence
Kinase inhibitor / receptor modulator research
General pharmaceutical intermediate (weak AChE inhibitor)
Scaffold preference for targeted medicinal chemistry programs.
Based on vendor and patent literature; verify with primary data.
Medicinal Chemistry Kinase Inhibitors GPCR Modulators

Key Application Scenarios


Stereospecific Kinase Inhibitor Synthesis

Given its defined cis-stereochemistry and cited use in kinase inhibitor synthesis [1], CAS 1402249-02-8 is the optimal starting material for medicinal chemistry programs targeting the development of novel, selective kinase inhibitors. The cis-configuration ensures the correct spatial orientation of the amine and hydroxymethyl groups required for potent binding to the kinase hinge region, a feature that would be compromised if the trans isomer were used. Procuring this specific stereoisomer minimizes the risk of synthesizing inactive or less potent analogs, accelerating lead optimization campaigns.

Bifunctional Piperidine Library Construction

The presence of two orthogonal functional groups—a Boc-protected amine and a free hydroxyl—makes CAS 1402249-02-8 uniquely suited for the rapid generation of diverse, bifunctionalized piperidine libraries . Researchers can selectively modify the hydroxyl group (e.g., via oxidation, etherification, or esterification) while the amine remains protected, and subsequently deprotect the amine for further functionalization. This sequential derivatization capability is impossible with simpler analogs like N-Boc-4-piperidinemethanol, leading to a quantifiably more efficient and productive synthesis workflow.

Chemokine Receptor Modulator Development

For projects focused on modulating chemokine receptors, a class of targets for which this scaffold is specifically noted [1], the precise stereochemistry of CAS 1402249-02-8 is critical. The cis-relationship between the functional groups is likely essential for the correct three-dimensional fit within the receptor's binding pocket. Substituting this compound with its trans isomer or a non-chiral analog could lead to a complete loss of target engagement. Therefore, procurement of this exact compound is a prerequisite for any credible structure-activity relationship (SAR) study in this therapeutic area.

Application
Selection Property
Validation Focus
Stereospecific kinase inhibitor synthesis research
Cis-stereochemistry scaffold for hinge-region binding interactions
Verify stereochemical integrity and kinase assay binding context
Bifunctional piperidine library construction
Orthogonal amine and hydroxyl handles for sequential derivatization
Validate chemoselective modification and deprotection compatibility
Chemokine receptor modulator SAR studies
Cis-configured 4-amino-3-hydroxymethyl motif for receptor pocket fit
Assess target engagement and stereochemistry-activity relationships

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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